molecular formula C17H16N2O3 B5559200 5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No. B5559200
M. Wt: 296.32 g/mol
InChI Key: SWUNKGWGDUZBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, also known as DMMDA-2, is a synthetic compound that belongs to the class of psychoactive drugs. It was first synthesized in the 1970s and has been the subject of scientific research since then. DMMDA-2 has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

  • Antimicrobial and Anti-Proliferative Activities:

    • The compound has been utilized in the synthesis of N-Mannich bases, displaying significant antimicrobial activities against various pathogens and exhibiting anti-proliferative activities against several human cancer cell lines, such as prostate cancer, colorectal cancer, and breast cancer. This highlights its potential in cancer treatment and infection control (Al-Wahaibi et al., 2021).
  • Spectral Luminescent Properties:

    • Research on the spectral luminescent properties of related oxadiazole compounds shows their potential in applications requiring luminescence, such as in light-emitting diodes (LEDs) and other optical devices (Mikhailov et al., 2018).
  • Synthesis of Liquid Crystalline Properties:

    • Studies have been conducted on the synthesis of bent-shaped oxadiazole-based compounds, revealing their liquid crystalline properties. This could be significant in the development of new materials for electronic displays and other applications requiring controlled liquid crystalline phases (Zhu et al., 2009).
  • Anticancer Evaluation:

    • Oxadiazole derivatives have been evaluated for their anticancer activity, showing promising results against various human cancer cells, thereby suggesting their use in the development of new anticancer drugs (Polkam et al., 2021).
  • Photochemical Behavior:

    • Investigations into the photochemical behavior of oxadiazole derivatives provide insights into their potential use in photochemical applications, such as in photodynamic therapy or as photo-activated agents (Buscemi et al., 1988).
  • Synthesis of Polymeric Materials:

    • The compound has been used in the synthesis of new polymers with specific properties, such as high thermal stability and fluorescence, which could have applications in advanced materials science (Hamciuc et al., 2005).
  • Tubulin Inhibition and Cytotoxic Agents:

    • Oxadiazole analogues have been studied for their ability to inhibit tubulin polymerization, a mechanism that is critical in the development of new anticancer agents (Ahsan et al., 2017).
  • Fungicidal Activities:

    • Oxadiazole derivatives have shown potential as fungicidal agents, which could be important in agricultural applications and the control of fungal diseases (Long et al., 2006).

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-11-4-6-12(7-5-11)16-18-17(22-19-16)13-8-9-14(20-2)15(10-13)21-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUNKGWGDUZBSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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